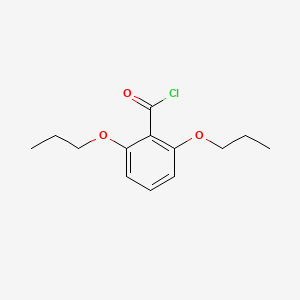

2,6-Dipropoxybenzoyl chloride

Description

Structure

3D Structure

Properties

CAS No. |

82560-08-5 |

|---|---|

Molecular Formula |

C13H17ClO3 |

Molecular Weight |

256.72 g/mol |

IUPAC Name |

2,6-dipropoxybenzoyl chloride |

InChI |

InChI=1S/C13H17ClO3/c1-3-8-16-10-6-5-7-11(17-9-4-2)12(10)13(14)15/h5-7H,3-4,8-9H2,1-2H3 |

InChI Key |

CQDVBKIMPCUCDY-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C(=CC=C1)OCCC)C(=O)Cl |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2,6 Dipropoxybenzoyl Chloride

Conventional Approaches to Aryl Acid Chloride Synthesis

The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Acyl chlorides are highly reactive intermediates, serving as valuable precursors for the synthesis of esters, amides, and other carbonyl derivatives. wikipedia.orgorganicchemistrytutor.com The synthesis of an aryl acid chloride like 2,6-dipropoxybenzoyl chloride from its corresponding carboxylic acid can be achieved using several standard chlorinating agents. wikipedia.org The choice of reagent often depends on factors such as scale, substrate tolerance, and desired purity, as the byproducts and reaction conditions vary significantly. youtube.com

Carboxylic Acid Chlorination with Thionyl Chloride (SOCl₂)

Thionyl chloride (SOCl₂) is a widely used reagent for converting carboxylic acids into their corresponding acyl chlorides. wikipedia.orgmasterorganicchemistry.com The reaction is efficient and is favored in many laboratory settings because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride. masterorganicchemistry.comyoutube.com

The mechanism involves the initial reaction of the carboxylic acid with thionyl chloride to form a highly reactive chlorosulfite intermediate. libretexts.orgchemistrysteps.com This step effectively converts the hydroxyl group into a much better leaving group. Subsequently, a chloride ion, which can be generated in the reaction, acts as a nucleophile and attacks the carbonyl carbon. libretexts.org This leads to the elimination of the chlorosulfite group, which then decomposes into the gaseous byproducts SO₂ and HCl, driving the reaction to completion. youtube.comchemistrysteps.com For industrial-scale reactions or when sensitive functional groups are present, catalysts such as N,N-dimethylformamide (DMF) may be employed to increase the reaction rate. google.com A general representation of this conversion is shown below:

R-COOH + SOCl₂ → R-COCl + SO₂ + HCl

A specific procedural example for a related compound involves dissolving 2,6-dimethoxybenzoic acid in toluene (B28343), followed by the dropwise addition of thionyl chloride at ambient temperature. prepchem.com After the reaction, the solvent and excess reagent are removed under reduced pressure to isolate the product. prepchem.com

Phosgene (B1210022) and Phosgene Equivalents in Acyl Chloride Synthesis

Phosgene (COCl₂), a highly reactive and toxic gas, is an effective reagent for the synthesis of acyl chlorides from carboxylic acids, particularly on an industrial scale. google.comwikipedia.org Its primary advantage is its low cost and the formation of volatile byproducts, carbon dioxide (CO₂) and HCl. youtube.com

R-COOH + COCl₂ → R-COCl + CO₂ + HCl

Due to its extreme toxicity, handling phosgene requires specialized equipment and safety protocols. youtube.com In laboratory settings, safer alternatives known as phosgene equivalents are often preferred. These include diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate). youtube.com These compounds are less volatile solids or liquids that decompose under reaction conditions to generate phosgene in situ, thus avoiding the need to handle the gas directly. youtube.com The reactions are often catalyzed by substances like pyridine (B92270) or N,N-disubstituted formamides. google.comgoogle.com

Oxalyl Chloride Reactions for Acyl Chloride Formation

Oxalyl chloride ((COCl)₂) is another excellent reagent for the preparation of acyl chlorides from carboxylic acids. wikipedia.orgchemicalbook.com It is often considered a milder and more selective alternative to thionyl chloride, although it is more expensive. wikipedia.org The reaction proceeds under gentle conditions, typically at room temperature, and produces only gaseous byproducts: carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl). sciencemadness.org

R-COOH + (COCl)₂ → R-COCl + CO₂ + CO + HCl

This reaction is almost universally catalyzed by a small amount of N,N-dimethylformamide (DMF). wikipedia.orgcommonorganicchemistry.com The mechanism involves the initial reaction of oxalyl chloride with DMF to form an electrophilic iminium species known as the Vilsmeier reagent. wikipedia.org This reagent then activates the carboxylic acid, which is subsequently attacked by the chloride ion to yield the final acyl chloride, regenerating the DMF catalyst in the process. wikipedia.org This catalytic cycle makes the process highly efficient even with substoichiometric amounts of DMF. orgsyn.org

Interactive Table 1: Comparison of Common Chlorinating Agents

| Feature | Thionyl Chloride (SOCl₂) | Phosgene (COCl₂) | Oxalyl Chloride ((COCl)₂) |

|---|---|---|---|

| Physical State | Colorless liquid wikipedia.org | Colorless, toxic gas wikipedia.org | Colorless liquid wikipedia.org |

| Byproducts | SO₂, HCl (gaseous) masterorganicchemistry.com | CO₂, HCl (gaseous) youtube.com | CO, CO₂, HCl (gaseous) sciencemadness.org |

| Reactivity | High | Very High | Mild, selective wikipedia.org |

| Catalyst | Often used neat; DMF can be used google.com | Requires catalyst (e.g., pyridine, DMF) google.com | Requires catalyst (typically DMF) wikipedia.org |

| Advantages | Readily available, gaseous byproducts simplify workup. masterorganicchemistry.com | Low cost, efficient for industrial scale. youtube.comgoogle.com | Mild conditions, high selectivity, gaseous byproducts. wikipedia.orgchemicalbook.com |

| Disadvantages | Can be harsh for sensitive substrates. | Extremely toxic, requires special handling. youtube.com | Higher cost compared to SOCl₂. wikipedia.org |

Precursor Synthesis: 2,6-Dipropoxybenzoic Acid

The direct synthesis of this compound requires its carboxylic acid precursor, 2,6-dipropoxybenzoic acid. The preparation of this precursor involves establishing the correct substitution pattern on the aromatic ring, namely a carboxylic acid group flanked by two propoxy groups.

Synthetic Pathways to Ortho-Dialkoxybenzoic Acids

The synthesis of ortho-dialkoxybenzoic acids often begins with a correspondingly substituted phenol (B47542) derivative. A common strategy for producing 2,6-disubstituted benzoic acids is the carboxylation of resorcinol (B1680541) (1,3-dihydroxybenzene). Using a method analogous to the Kolbe-Schmitt reaction, resorcinol can be carboxylated with carbon dioxide under pressure and heat in the presence of an alkali metal salt, such as potassium carbonate, to yield 2,6-dihydroxybenzoic acid. google.comgoogle.com

Once the 2,6-dihydroxybenzoic acid is formed, the two phenolic hydroxyl groups can be converted to propoxy groups via a Williamson ether synthesis. This involves treating the dihydroxy acid with a propylating agent, such as 1-bromopropane (B46711) or propyl iodide, in the presence of a suitable base (e.g., potassium carbonate) to deprotonate the hydroxyl groups, facilitating their nucleophilic attack on the propyl halide.

A potential synthetic route is outlined below:

Carboxylation: Resorcinol is reacted with CO₂ and a base to form 2,6-dihydroxybenzoic acid.

Dialkylation: The resulting 2,6-dihydroxybenzoic acid is reacted with a propyl halide (e.g., 1-bromopropane) in the presence of a base to yield 2,6-dipropoxybenzoic acid.

Challenges and Considerations in Selective Alkoxylation

Several challenges arise in the synthesis of 2,6-dipropoxybenzoic acid. The primary challenge in the initial carboxylation step is controlling the regioselectivity. The carboxylation of resorcinol can also produce the isomeric 2,4-dihydroxybenzoic acid as a significant byproduct. google.com Separating the desired 2,6-dihydroxybenzoic acid from this isomer is crucial and can require specific purification procedures, such as selective decomposition of the 2,4-isomer or careful crystallization. google.com

During the subsequent dialkylation step, reaction conditions must be carefully controlled to ensure complete etherification of both hydroxyl groups. Incomplete reaction would lead to a mixture of the desired dipropoxy product, mono-propoxy intermediates, and unreacted starting material. The choice of base and solvent is critical to ensure sufficient deprotonation of the phenolic hydroxyls without promoting unwanted side reactions, such as esterification of the carboxylic acid group.

Optimization of Reaction Conditions for this compound Formation

The synthesis of this compound, a sterically hindered acyl chloride, from its corresponding carboxylic acid, 2,6-dipropoxybenzoic acid, requires careful optimization of reaction conditions to achieve high purity and yield. The two bulky propoxy groups ortho to the carboxylic acid function present a significant steric barrier, influencing the reactivity and the choice of synthetic methodology.

The most common laboratory method for preparing acyl chlorides is the reaction of a carboxylic acid with a chlorinating agent. chemguide.co.ukorganicchemistrytutor.com Thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus trichloride (B1173362) (PCl₃), and phosphorus pentachloride (PCl₅) are standard reagents for this transformation. organicchemistrytutor.comlibretexts.orglibretexts.org For a sterically hindered substrate like 2,6-dipropoxybenzoic acid, the choice of reagent and reaction parameters such as temperature, solvent, and reaction time are critical.

The reaction with thionyl chloride is frequently employed due to the gaseous nature of its by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies purification. chemguide.co.uklibretexts.org However, for sterically hindered acids, the reaction may be sluggish and require heating or the use of a catalyst.

Catalytic Enhancements in Acyl Chloride Synthesis

To overcome the steric hindrance in the formation of this compound, catalytic activation is often necessary. Catalysts accelerate the reaction rate, allowing for milder conditions and potentially higher yields.

Dimethylformamide (DMF) is a widely used catalyst in reactions involving thionyl chloride. youtube.comwikipedia.org It reacts with thionyl chloride to form the Vilsmeier reagent, an iminium salt, which is a more potent acylating agent. wikipedia.org This intermediate then reacts with the carboxylic acid to form the acyl chloride, regenerating the DMF catalyst. A study on protected alpha-amino acyl chlorides showed that DMF was a more effective catalyst than tertiary amines or dimethylacetamide. youtube.com For the synthesis of this compound, a catalytic amount of DMF would be expected to significantly enhance the reaction rate.

Pyridine and its derivatives can also be used as catalysts. researchgate.net However, pyridine can be oxidized by thionyl chloride, especially during prolonged reaction times, leading to the formation of impurities. youtube.com

Immobilized catalysts offer advantages in terms of recovery and reuse, which is beneficial for industrial-scale production. A patented method describes the use of an immobilized catalyst for the preparation of acyl chlorides, which simplifies purification and reduces waste. google.com While not specifically tested on this compound, this approach could be adapted.

The table below summarizes catalysts commonly used in acyl chloride synthesis, which could be applied to the formation of this compound.

| Catalyst | Chlorinating Agent | Mechanism of Action | Potential Advantages |

| Dimethylformamide (DMF) | Thionyl Chloride, Oxalyl Chloride | Forms Vilsmeier reagent, a more reactive acylating species. wikipedia.org | High catalytic activity, widely available. youtube.com |

| Pyridine | Thionyl Chloride | Acts as a nucleophilic catalyst. | Effective for some substrates. |

| Immobilized Catalysts | Thionyl Chloride, Phosgene | Heterogeneous catalysis allows for easy separation and reuse. google.com | Reduced cost, less waste, suitable for industrial production. google.com |

| 3,3-Dichlorocyclopropenes | Tertiary Amine Base | Activates the carboxylic acid via aromatic cation-activated nucleophilic acyl substitution. organic-chemistry.org | Rapid conversion under specific conditions. organic-chemistry.org |

Control of By-product Formation and Purity

The purity of this compound is crucial for its subsequent use in synthesis. By-products can arise from the starting materials, the chlorinating agent, or side reactions.

When using thionyl chloride, potential by-products include sulfur derivatives, especially with older or excess reagent, which can poison catalysts in subsequent reactions like catalytic hydrogenations. youtube.com The reaction of thionyl chloride with DMF can also produce dimethylcarbamoyl chloride, a known carcinogen. youtube.com

The primary by-products from the reaction of carboxylic acids with phosphorus-based chlorinating agents are phosphorus-containing acids or oxides, such as phosphoric(III) acid (H₃PO₃) from PCl₃ and phosphorus oxychloride (POCl₃) from PCl₅. chemguide.co.uklibretexts.org These must be separated from the desired acyl chloride, typically by fractional distillation. chemguide.co.uk

Purification Strategies:

Fractional Distillation: This is the most common method for purifying liquid acyl chlorides. chemguide.co.uklookchem.com It is effective in separating the product from excess reagents and non-volatile by-products.

Azeotropic Removal of Excess Reagent: Toluene can be added to the reaction mixture after completion, and the solvent, along with residual thionyl chloride, can be removed under reduced pressure. researchgate.net

Washing: For less reactive acyl chlorides, washing with a dilute sodium bicarbonate solution can remove acidic impurities. However, this is hazardous for highly reactive compounds like benzoyl chlorides due to rapid hydrolysis. lookchem.com

Treatment with Carboxamide Hydrohalides: A patented method for purifying acyl chlorides produced with thionyl chloride or phosgene involves treatment with a hydrohalide of a carboxamide to remove impurities. google.comgoogle.com

The table below outlines common by-products and methods for their control in the synthesis of this compound.

| Chlorinating Agent | Common By-products | Control & Purification Methods |

| Thionyl Chloride (SOCl₂) | SO₂, HCl, Sulfur derivatives, Dimethylcarbamoyl chloride (with DMF catalyst) | Gaseous by-products are easily removed. libretexts.org Fractional distillation to remove non-volatile impurities. chemguide.co.ukyoutube.com Use of fresh, stoichiometric amounts of SOCl₂. youtube.com |

| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Fractional distillation to separate the acyl chloride from POCl₃. chemguide.co.uklibretexts.org |

| Phosphorus Trichloride (PCl₃) | H₃PO₃ | Fractional distillation. chemguide.co.uklibretexts.org |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | Gaseous by-products are easily removed. Use of a milder reagent can lead to higher purity. wikipedia.org |

Yield Maximization Strategies

Maximizing the yield of this compound involves optimizing several factors to ensure the complete conversion of the starting carboxylic acid while minimizing product loss during reaction and purification.

Choice of Reagent and Conditions:

Thionyl chloride is often preferred for its volatile by-products, which simplifies workup and can lead to higher isolated yields. chemguide.co.uklibretexts.org

Oxalyl chloride is a milder and more selective reagent, which can be advantageous for sensitive substrates, though it is more expensive. wikipedia.org

Reaction Temperature: For sterically hindered acids, elevated temperatures may be required to drive the reaction to completion. However, excessively high temperatures can lead to decomposition and the formation of colored impurities. A balance must be found, often through empirical optimization.

Solvent: The reaction is typically run neat or in an inert solvent like toluene or dichloromethane. youtube.com The choice of solvent can affect reaction rates and solubility of reactants.

Process Optimization:

Stoichiometry: Using a slight excess of the chlorinating agent can ensure complete conversion of the carboxylic acid, but a large excess can lead to by-products and complicate purification. youtube.com

Reaction Monitoring: Monitoring the progress of the reaction, for example by infrared spectroscopy to observe the disappearance of the carboxylic acid O-H stretch and the appearance of the acyl chloride carbonyl stretch, can determine the optimal reaction time. oup.com

Workup Procedure: Minimizing exposure to atmospheric moisture during workup is critical to prevent hydrolysis of the acyl chloride back to the carboxylic acid. researchgate.net Performing all operations under an inert atmosphere (e.g., nitrogen or argon) is recommended.

Emerging Methodologies for Sterically Hindered Acyl Chlorides

The synthesis of sterically hindered acyl chlorides like this compound remains a challenge. Emerging methodologies aim to provide safer, more efficient, and scalable routes to these important intermediates.

Flow Chemistry: Continuous flow synthesis offers significant advantages for the preparation of acyl chlorides, including enhanced safety, better temperature control, and improved scalability. acs.orgacs.org The in-situ generation and immediate use of hazardous reagents like phosgene (from chloroform) or acyl chlorides themselves can be performed in a closed-loop system, minimizing operator exposure. acs.org A study on the synthesis of dipeptides demonstrated the rapid formation of an acyl chloride in a flow reactor, with a residence time of only 68 seconds. oup.com This technology could be applied to the synthesis of this compound to improve safety and efficiency.

Novel Activating Reagents: Research into new reagents for activating carboxylic acids is ongoing. For example, 3,3-dichlorocyclopropenes have been shown to rapidly convert carboxylic acids to their corresponding chlorides in the presence of a tertiary amine base. organic-chemistry.org This method proceeds via an aromatic cation-activated nucleophilic acyl substitution and has been successful for preparing acid-sensitive acyl chlorides. organic-chemistry.org

Palladium-Catalyzed Reactions: While not a direct synthesis of acyl chlorides from carboxylic acids, palladium-catalyzed reactions that utilize acyl chlorides are expanding their utility. For instance, a palladium-Xantphos system has been used to add acyl chlorides across unsaturated bonds, a process that tolerates sterically encumbered benzoyl chlorides. nih.gov This highlights the increasing importance of having access to a diverse range of acyl chlorides, including sterically hindered ones.

Biocatalysis: The use of enzymes in organic synthesis is a growing field. While direct biocatalytic conversion of carboxylic acids to acyl chlorides is not yet a mainstream method, enzymatic processes are being developed for reactions involving related functionalities. For example, pyridoxal-5'-phosphate (PLP)-dependent enzymes are used for C-C bond formation on unprotected α-amino acids. acs.org Future developments in enzyme engineering may lead to biocatalysts capable of performing this challenging transformation under mild, environmentally friendly conditions.

Chemical Reactivity and Derivatization Studies of 2,6 Dipropoxybenzoyl Chloride

Nucleophilic Acyl Substitution Reactions

Nucleophilic acyl substitution is the hallmark reaction of acyl chlorides, including 2,6-Dipropoxybenzoyl chloride. This class of reactions proceeds via a tetrahedral intermediate formed by the attack of a nucleophile on the carbonyl carbon, followed by the elimination of the chloride leaving group. The general mechanism allows for the synthesis of a variety of carboxylic acid derivatives.

Formation of Esters (e.g., with Alcohols)

The reaction of this compound with alcohols provides a direct route to the corresponding 2,6-dipropoxybenzoate esters. This esterification typically proceeds by treating the acyl chloride with an alcohol, often in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrogen chloride byproduct, driving the reaction to completion.

The general reaction can be represented as:

this compound + R-OH → 2,6-Dipropoxybenzoate ester + HCl

Table 1: Hypothetical Esterification Reactions of this compound

| Alcohol (R-OH) | Ester Product | Potential Reaction Conditions |

| Methanol | Methyl 2,6-dipropoxybenzoate | Pyridine, Dichloromethane, 0 °C to rt |

| Ethanol | Ethyl 2,6-dipropoxybenzoate | Triethylamine, THF, 0 °C to rt |

| Isopropanol | Isopropyl 2,6-dipropoxybenzoate | DMAP (cat.), Toluene (B28343), rt to 50 °C |

Note: This table is illustrative and based on general principles of esterification from acyl chlorides. Actual experimental conditions may vary.

Formation of Amides (e.g., with Amines)

The reaction between this compound and primary or secondary amines leads to the formation of N-substituted 2,6-dipropoxybenzamides. This amidation reaction is generally rapid and exothermic. researchgate.net Similar to esterification, a base is often employed to scavenge the HCl produced. In many cases, an excess of the amine reactant can also serve as the base.

The general equation for this reaction is:

this compound + RNH₂ → N-Alkyl/Aryl-2,6-dipropoxybenzamide + HCl

this compound + R₂NH → N,N-Dialkyl/Aryl-2,6-dipropoxybenzamide + HCl

The steric bulk of the this compound can significantly influence the feasibility of this reaction, particularly with sterically demanding amines.

Table 2: Representative Amidation Reactions of this compound

| Amine | Amide Product | General Reaction Conditions |

| Ammonia | 2,6-Dipropoxybenzamide | Aqueous Ammonia, 0 °C |

| Aniline | N-Phenyl-2,6-dipropoxybenzamide | Triethylamine, Dichloromethane, 0 °C to rt |

| Diethylamine | N,N-Diethyl-2,6-dipropoxybenzamide | Excess Diethylamine, THF, 0 °C to rt |

Formation of Anhydrides

This compound can react with a carboxylate salt or a carboxylic acid in the presence of a base to form a carboxylic anhydride (B1165640). The reaction with a carboxylate salt is a straightforward nucleophilic acyl substitution. When reacting with a carboxylic acid, a base like pyridine is typically used to deprotonate the carboxylic acid, forming the more nucleophilic carboxylate in situ. This can be used to prepare both symmetric and mixed anhydrides.

For the formation of a mixed anhydride, the reaction is as follows:

this compound + R-COOH + Base → 2,6-Dipropoxybenzoic R-carboxylic anhydride + Base·HCl

The steric hindrance of the 2,6-dipropoxy groups may favor the formation of mixed anhydrides over symmetric ones under certain conditions, as self-condensation would be less favorable.

Reactions Leading to Heterocyclic Compounds

The reactivity of alkoxybenzoyl chlorides, including this compound, can be harnessed for the synthesis of various heterocyclic systems. The benzoyl chloride moiety can serve as an electrophilic partner in cyclization and condensation reactions.

Synthesis of Pyrazolopyrimidine Derivatives utilizing Alkoxybenzoyl Chlorides

While direct synthesis of pyrazolopyrimidine derivatives from this compound is not extensively documented, related alkoxybenzoyl chlorides are utilized in multi-step syntheses of such heterocyclic cores. Pyrazolopyrimidines are an important class of compounds in medicinal chemistry. The general strategy often involves the initial formation of a pyrazole (B372694) ring, which is then annulated with a pyrimidine (B1678525) ring.

An alkoxybenzoyl chloride could be used, for example, to acylate a suitable precursor, which then undergoes cyclization to form the pyrimidine ring. The alkoxy groups can influence the electronic properties and solubility of the resulting derivatives.

Exploration of Novel Heterocyclic Architectures via Cyclization Reactions

The electrophilic nature of this compound allows for its use in intramolecular and intermolecular cyclization reactions to construct novel heterocyclic frameworks. For instance, it could react with a molecule containing two nucleophilic sites to undergo a condensation-cyclization sequence.

A hypothetical example could involve the reaction with a dinucleophile, such as a 1,3-diamine or a 1,3-diol, which after initial acylation could undergo a subsequent intramolecular reaction to form a six-membered heterocyclic ring. The specific reaction pathway and the resulting heterocyclic system would be highly dependent on the nature of the dinucleophile and the reaction conditions employed. The steric and electronic properties of the 2,6-dipropoxybenzoyl moiety would play a crucial role in directing the regioselectivity and stereoselectivity of such cyclizations. Further research in this area could lead to the discovery of new and potentially bioactive heterocyclic compounds.

Formation of Specialty Organic Derivatives

The reactivity of the acyl chloride group in this compound allows for its conversion into a variety of other functional groups and molecular scaffolds. These derivatization reactions are crucial for creating molecules with tailored chemical and biological properties.

Synthesis of Thiourea (B124793) Derivatives from Benzoyl Chlorides

The synthesis of N-benzoylthiourea derivatives from benzoyl chlorides is a well-established method for creating compounds with a wide range of biological activities. This transformation is typically achieved through a one-pot reaction involving the in-situ formation of a benzoyl isothiocyanate intermediate.

The general procedure begins with the reaction of a substituted benzoyl chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate, in a dry solvent like acetone. This step produces the highly reactive benzoyl isothiocyanate. Without isolation, a primary amine is then added to the reaction mixture, which attacks the electrophilic carbon of the isothiocyanate to yield the final N-benzoyl-N'-substituted thiourea derivative. curresweb.comnih.gov

While specific studies detailing the synthesis of thiourea derivatives from this compound are not prevalent in the surveyed literature, the general methodology is applicable to various substituted benzoyl chlorides, including sterically hindered ones. curresweb.comnih.govresearchgate.net The reaction of 2,4-dichlorobenzoyl chloride with ammonium thiocyanate followed by reaction with various anilines serves as a procedural template. curresweb.com Similarly, 2-(4-ethylphenoxymethyl)benzoyl chloride has been successfully converted to its corresponding isothiocyanate and subsequently to a series of thiourea derivatives. nih.gov The steric bulk of the 2,6-dipropoxy groups may necessitate modified reaction conditions, such as extended reaction times or higher temperatures, to achieve satisfactory yields.

Table 1: General Synthesis of Benzoylthiourea Derivatives

| Step | Reactants | Intermediate/Product | General Conditions |

|---|---|---|---|

| 1 | Substituted Benzoyl Chloride, Ammonium Thiocyanate | Benzoyl Isothiocyanate | Dry Acetone, Reflux |

Table 2: Examples of Synthesized Benzoylthiourea Derivatives from Various Benzoyl Chlorides

| Benzoyl Chloride Precursor | Amine Reagent | Resulting Derivative | Reference |

|---|---|---|---|

| 2,4-Dichlorobenzoyl chloride | o-Anisidine | 2,4-dichloro-N-[(2-methoxyphenyl)carbamothioyl]benzamide | curresweb.com |

| 2-(4-Ethylphenoxymethyl)benzoyl chloride | 2,4,6-Trifluorophenylamine | Derivative with a 2,4,6-trifluorophenyl thiourea moiety | nih.gov |

Acylation of Aromatic Systems

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. sigmaaldrich.comorganic-chemistry.org This electrophilic aromatic substitution reaction typically employs an acyl chloride and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. sigmaaldrich.com

In the case of this compound, the Friedel-Crafts acylation reaction would involve its reaction with an arene (e.g., benzene (B151609), toluene) in the presence of a Lewis acid to produce a 2,6-dipropoxyphenyl aryl ketone. A key feature of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, which prevents polyacylation—a common issue in Friedel-Crafts alkylation. organic-chemistry.org

The steric hindrance presented by the two ortho-propoxy groups in this compound is a critical factor. Such substitution can sterically hinder the nucleophilic attack at the carbonyl group. nih.gov This steric congestion can influence the reaction mechanism, potentially favoring a more Sₙ1-like pathway where the acylium ion is more fully formed before reacting with the aromatic substrate. nih.gov While this reaction is a fundamental tool for creating C-C bonds with aromatic compounds, specific examples detailing the Friedel-Crafts acylation using this compound are not extensively documented in the available literature. However, the general principles are widely applicable for the synthesis of aromatic ketones. sigmaaldrich.comorganic-chemistry.org

Table 3: General Friedel-Crafts Acylation Reaction

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|

Stereochemical Considerations in Derivatization

The compound this compound is itself achiral. However, stereochemical factors become significant when it reacts with chiral molecules or when its derivatization creates new stereocenters. The two bulky propoxy groups at the C2 and C6 positions impose considerable steric constraints that can influence the stereochemical outcome of reactions.

These ortho substituents restrict the rotation around the Ar-C(O)Cl bond, forcing the molecule to adopt a more rigid conformation. In such a conformation, the two faces of the planar carbonyl group are sterically different. This phenomenon, known as atropisomerism, is less likely to result in stable, isolable isomers at room temperature for this specific molecule but the conformational preference is nonetheless significant. This steric bias can lead to diastereoselectivity in reactions with chiral, non-racemic nucleophiles.

For instance, if this compound reacts with a chiral amine or alcohol, the sterically demanding propoxy groups would hinder the approach of the nucleophile. The transition state of the reaction would be of lower energy when the nucleophile approaches from the less hindered face of the carbonyl group, as dictated by the orientation of its own substituents. This could result in one diastereomer being formed in preference to the other. While specific studies on the stereoselective derivatization of this compound are not detailed in the searched literature, the principles of steric hindrance dictating stereochemical outcomes are fundamental in organic chemistry. byjus.com The increased steric bulk from substituents generally decreases reactivity in reactions like Sₙ2 displacements due to hindrance of the nucleophile's approach. byjus.com

Advanced Characterization Methodologies for 2,6 Dipropoxybenzoyl Chloride and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic methods are indispensable for probing the molecular structure of 2,6-Dipropoxybenzoyl chloride. By interacting with electromagnetic radiation, molecules yield spectra that serve as fingerprints, revealing detailed information about their atomic composition and bonding arrangements.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to show distinct signals for the aromatic and aliphatic protons. The symmetry of the 2,6-disubstituted benzene (B151609) ring results in a specific pattern for the aromatic protons. The proton at the C4 position is expected to appear as a triplet, while the two equivalent protons at the C3 and C5 positions would appear as a doublet. The propoxy groups will display three distinct sets of signals: a triplet for the terminal methyl (-CH₃) protons, a multiplet (sextet) for the methylene (B1212753) (-CH₂-) group adjacent to the methyl group, and another triplet for the methylene group bonded to the oxygen atom (-O-CH₂-).

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key resonances would include a signal for the carbonyl carbon of the acyl chloride group, typically found in the 160-180 ppm range. ucalgary.ca The aromatic region would show signals for the two ipso-carbons attached to the propoxy groups (C2, C6), the ipso-carbon bonded to the carbonyl group (C1), and the protonated aromatic carbons (C3, C5, and C4). Additionally, three distinct signals corresponding to the carbons of the propoxy chains (-OCH₂, -CH₂, and -CH₃) are expected.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on structure-property relationships and data from analogous compounds.

| Assignment | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| -COCl | - | - | ~168 |

| Ar-H4 | ~7.4 - 7.6 | Triplet | ~133 |

| Ar-H3, H5 | ~6.6 - 6.8 | Doublet | ~105 |

| Ar-C1 | - | - | ~120 |

| Ar-C2, C6 | - | - | ~158 |

| -O-CH₂- | ~4.0 - 4.2 | Triplet | ~71 |

| -CH₂-CH₃ | ~1.8 - 2.0 | Sextet | ~22 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces bond vibrations. savemyexams.com For this compound, the IR spectrum is dominated by a very strong and sharp absorption band at a high frequency, characteristic of the C=O stretch in an acyl chloride. uobabylon.edu.iq This peak is typically found at a higher wavenumber compared to other carbonyl compounds due to the electron-withdrawing effect of the chlorine atom. Other key absorptions include C-H stretching vibrations from the aromatic ring and the aliphatic propoxy chains, C=C stretching vibrations within the aromatic ring, and the characteristic C-O-C stretching of the ether linkages.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Acyl Chloride) | ~1780 - 1810 | Strong, Sharp |

| C-H Stretch (Aromatic) | ~3050 - 3100 | Medium |

| C-H Stretch (Aliphatic) | ~2850 - 2980 | Medium-Strong |

| C=C Stretch (Aromatic) | ~1450 - 1600 | Medium |

| C-O Stretch (Aryl Ether) | ~1250 | Strong |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns. libretexts.org

The mass spectrum of this compound would show a molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), this peak will be accompanied by an M+2 peak with about one-third the intensity of the M⁺ peak. The most prominent fragmentation pathway for acyl chlorides is typically the loss of the chlorine radical to form a stable acylium ion ([M-Cl]⁺), which often appears as the base peak. ucalgary.ca Other significant fragments could arise from the cleavage of the propoxy chains, such as the loss of a propyl group or propene.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Notes |

|---|---|---|

| 242/244 | [C₁₃H₁₇ClO₃]⁺ | Molecular ion (M⁺), showing ³⁵Cl/³⁷Cl isotopic pattern. |

| 207 | [C₁₃H₁₇O₃]⁺ | Acylium ion, [M-Cl]⁺. Likely the base peak. |

| 165 | [C₉H₉O₃]⁺ | Loss of one propene molecule from the acylium ion. |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, corresponding to the promotion of electrons to higher energy orbitals. The benzoyl chloride moiety acts as a chromophore. The presence of two electron-donating propoxy groups (auxochromes) on the benzene ring is expected to cause a bathochromic (red) shift of the π → π* absorption bands to longer wavelengths compared to unsubstituted benzoyl chloride. ucalgary.ca The spectrum would likely exhibit characteristic absorption maxima related to the electronic transitions within the substituted aromatic system.

Table 4: Predicted UV-Vis Absorption Maxima for this compound in a Nonpolar Solvent

| Transition | Predicted λₘₐₓ (nm) |

|---|---|

| π → π* | ~250 - 280 |

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are essential for separating this compound from impurities and for quantifying its purity.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Given its reactive nature, the direct analysis of this compound by GC requires careful method development to avoid on-column degradation. americanpharmaceuticalreview.comu-szeged.hu The entire system, from the injector to the detector, must be inert and free of moisture.

Alternatively, derivatization is a common strategy. The acyl chloride can be converted into a more stable and less reactive ester by reacting it with an alcohol. americanpharmaceuticalreview.comjapsonline.com This ester derivative can then be readily analyzed by GC. libretexts.org

For purity assessment, a GC system equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is typically used. The peak area of this compound (or its derivative) relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity. The use of GC-MS is particularly advantageous as it provides mass spectral data for the main peak and any impurity peaks, aiding in their identification.

Table 5: Typical GC Method Parameters for Analysis of Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatizing Agent | Methanol or Ethanol |

| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Detector | FID or MS |

| Detector Temperature | 280 °C (FID) or MS Transfer Line at 280 °C |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the separation, identification, and quantification of this compound and its process-related impurities. Given the compound's reactivity, particularly the lability of the acyl chloride group in the presence of nucleophilic solvents, method development requires careful consideration of the stationary and mobile phases. chromforum.org A reverse-phase HPLC (RP-HPLC) method is generally suitable for aromatic acyl chlorides, provided that the exposure to aqueous media is controlled and analysis times are minimized. americanpharmaceuticalreview.com

A suitable method for analyzing this compound would likely employ a C18 stationary phase, which separates compounds based on hydrophobicity. Aromatic compounds are well-retained on such columns. sielc.com The mobile phase would typically consist of a mixture of an organic solvent, such as acetonitrile, and water. sielc.com To ensure good peak shape and prevent the interaction of analytes with residual silanols on the silica-based stationary phase, a small amount of an acid modifier, like formic or phosphoric acid, is often added to the mobile phase. sielc.commdpi.com Detection is effectively achieved using a UV detector, as the benzene ring provides strong chromophoric activity.

Drawing parallels from the analysis of the structurally similar 2,6-dimethoxybenzoyl chloride, a gradient elution method would be effective. sielc.com This involves changing the proportion of the organic solvent to water during the analytical run, allowing for the efficient elution of both less retained (more polar) and more retained (more nonpolar) compounds. This is crucial for resolving the parent compound from potential impurities such as the corresponding carboxylic acid (2,6-dipropoxybenzoic acid), which could be present due to hydrolysis, or starting materials from its synthesis.

The following table represents a hypothetical HPLC analysis of a sample containing this compound and potential related substances. The data illustrates how HPLC can be used to assess the purity of the main compound.

| Peak ID | Compound Name | Retention Time (min) | Peak Area (%) | Purity Assessment |

|---|---|---|---|---|

| 1 | 2,6-Dipropoxybenzoic acid | 4.8 | 0.75 | Hydrolysis Impurity |

| 2 | Starting Material Precursor | 6.2 | 0.25 | Process Impurity |

| 3 | This compound | 11.5 | 98.85 | Main Compound |

| 4 | Unknown Byproduct | 13.1 | 0.15 | Process Impurity |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as specific experimental data for this compound is not publicly available.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including detailed information on bond lengths, bond angles, and torsional angles, which define the molecule's conformation in the solid state. nih.gov For a molecule like this compound, single-crystal X-ray diffraction would yield a detailed map of electron density, from which the atomic positions can be determined with high precision.

The process involves growing a high-quality single crystal of the compound, which is then mounted and exposed to a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are recorded. nih.gov This diffraction pattern is directly related to the arrangement of atoms in the crystal lattice. By analyzing this pattern, crystallographers can solve the crystal structure and generate a three-dimensional model of the molecule.

For this compound, key structural insights from an X-ray crystallographic study would include:

Confirmation of Connectivity: Absolute confirmation of the atomic connections, verifying the identity of the compound.

Molecular Geometry: Precise measurement of all bond lengths (e.g., C=O, C-Cl, C-O, C-C bonds) and bond angles within the molecule.

Conformation of Substituents: The steric hindrance caused by the two ortho-propoxy groups is significant. fiveable.me X-ray crystallography would reveal the exact torsional angles between the benzene ring and the carbonyl chloride group, as well as the preferred conformation of the flexible n-propoxy chains in the solid state. This steric crowding likely forces the carbonyl chloride group out of the plane of the aromatic ring.

Intermolecular Interactions: The analysis would also reveal how the molecules pack together in the crystal lattice, identifying any significant non-covalent interactions such as halogen bonding or C-H···O interactions that stabilize the crystal structure.

The following table provides plausible, though hypothetical, crystallographic data for this compound, illustrating the type of information obtained from such an analysis.

| Parameter | Value |

|---|---|

| Chemical Formula | C13H17ClO3 |

| Formula Weight | 256.72 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.15 |

| b (Å) | 8.45 |

| c (Å) | 16.20 |

| β (°) | 105.3 |

| Volume (ų) | 1338.2 |

| Z (Molecules/unit cell) | 4 |

| Selected Bond Length (C=O) (Å) | 1.19 |

| Selected Bond Length (C-Cl) (Å) | 1.78 |

| Torsion Angle (O=C-C_aryl-C_aryl) (°) | 65.0 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, as the crystal structure of this compound has not been publicly reported.

Applications of 2,6 Dipropoxybenzoyl Chloride Derivatives in Advanced Materials Science

Liquid Crystalline Materials Development

The rigid core of the benzene (B151609) ring combined with the flexible propoxy chains makes 2,6-dipropoxybenzoyl chloride an interesting component for the design of thermotropic liquid crystals. The acyl chloride group provides a convenient reaction site for forming ester linkages, a common structural motif in liquid crystalline molecules.

Derivatives of this compound can be incorporated as terminal groups in calamitic (rod-shaped) mesogens. The synthesis typically involves an esterification reaction between the this compound and a core unit containing one or more phenol (B47542) groups. This reaction, often carried out in the presence of a base like pyridine (B92270), forms a stable ester bond.

A key architectural motif where this compound could be employed is in "bis-swallow-tailed" mesogens. In these structures, the bulky 2,6-disubstituted phenyl group acts as a broad, non-linear tail. While direct synthesis examples for this compound are not prevalent in literature, analogous syntheses using substituted benzoyl chlorides are well-established. For instance, 4-n-alkoxybenzoyl chlorides are commonly reacted with hydroxyl-containing core structures to form liquid crystals. researchgate.net The general synthetic approach is outlined below:

General Synthesis of an Ester-Linked Mesogen:

Core-OH + Cl-CO-Ar(OR)₂ → Core-O-CO-Ar(OR)₂ + HCl

(Where Core-OH is a phenolic core unit and Ar(OR)₂ represents the 2,6-dipropoxybenzoyl moiety)

The resulting molecule possesses a rigid core, essential for anisotropic ordering, and flexible or bulky terminal groups that modulate the melting and clearing points. The 2,6-dipropoxybenzoyl group would function as a sterically demanding terminal unit, influencing the packing of the molecules in the mesophase.

The two propoxy groups at the 2- and 6-positions exert a profound influence on the mesophase behavior of liquid crystals. Their effects are a combination of steric and electronic factors.

Steric Effects : The ortho-positioned propoxy groups are sterically hindering and force the molecule into a non-planar conformation. This "kinked" structure disrupts efficient crystal packing, which generally leads to a lower melting point compared to their linear isomers (e.g., 3,4- or 3,5-dipropoxybenzoyl derivatives). The bulkiness also interferes with the formation of highly ordered smectic phases, often favoring the less ordered nematic or smectic A phases. nih.gov

Flexibility and Chain Length : Alkoxy chains introduce flexibility into the rigid mesogenic core. Research on various liquid crystalline systems shows that increasing the length of terminal alkoxy chains tends to decrease the thermal stability of the mesophase, lowering the nematic-to-isotropic transition temperature (TNI). nih.gov This is because the flexible chains introduce conformational disorder, which destabilizes the ordered liquid crystalline state. nih.gov

Polarity : The C-O ether linkages in the propoxy groups add polarity to the end of the molecule. These dipoles contribute to intermolecular forces that can stabilize the mesophase, although this effect is often secondary to the steric and chain length effects. nih.gov In some systems, polar terminal groups can lead to the formation of specific mesophases.

The table below, based on data from analogous systems, illustrates the general trend of how increasing alkoxy chain length affects liquid crystal transition temperatures.

| Terminal Alkoxy Chain Length (n) | Melting Point (°C) | Nematic-Isotropic Transition (TNI) (°C) |

|---|---|---|

| 3 | 213.7 | 234.2 |

| 4 | 210.6 | 224.1 |

| 5 | 198.5 | 216.0 |

| 6 | 190.2 | 210.3 |

| 7 | 188.1 | 206.5 |

| 8 | 184.4 | 201.0 |

Data adapted from analogous n-alkoxy substituted systems to show general trends. nih.gov

Polymeric Materials as Monomers or Building Blocks

While the acyl chloride group is classically associated with step-growth polymerization to form polyesters and polyamides, derivatives of this compound can be envisioned as monomers for creating advanced conjugated polymers with tailored properties.

Direct polymerization via the acyl chloride group is not typical for conjugated polymers, which usually require metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille). However, the 2,6-dipropoxybenzene scaffold can be modified to create a suitable monomer. For instance, the aromatic ring could be halogenated or boronylated at the 3- and 5-positions, creating a difunctional monomer ready for polymerization.

The architecture of a polymer built from such a monomer is analogous to polymers made from 2,6-azulene units. semanticscholar.org Azulene is a non-benzenoid aromatic hydrocarbon with a significant dipole moment. Polymers incorporating 2,6-azulene units have unique electronic properties due to the orientation of this dipole within the polymer backbone. Similarly, the 2,6-dipropoxy-substituted benzene ring possesses a defined dipole moment due to the two electron-donating ether groups. The orientation of these dipoles along the polymer chain would create specific electronic and intermolecular interactions, influencing the material's performance in electronic devices. semanticscholar.orgresearchgate.net

The two propoxy side chains are not merely spectators in the polymer's structure; they play a crucial role in defining its physical and electronic properties.

Solubility : One of the most significant roles of alkyl or alkoxy side chains in conjugated polymers is to impart solubility. beilstein-journals.org The long, conjugated backbones of these polymers are often rigid and prone to aggregation, making them insoluble and difficult to process. The flexible propoxy chains disrupt this intermolecular packing, increasing the entropy of mixing and allowing the polymer to dissolve in common organic solvents. This solution-processability is critical for fabricating thin films for electronic devices like organic solar cells and field-effect transistors.

Morphology and Packing : The steric bulk of the propoxy groups influences the solid-state morphology of the polymer film. By preventing overly tight chain packing, they can lead to a more amorphous structure. libretexts.org The degree of crystallinity is a key parameter that affects properties like charge carrier mobility; amorphous regions are generally less efficient for charge transport than well-ordered crystalline domains. libretexts.org

Optical and Electronic Properties : The propoxy groups are electron-donating, which directly impacts the electronic structure of the conjugated backbone. They raise the energy of the Highest Occupied Molecular Orbital (HOMO) of the polymer. According to molecular orbital theory, raising the HOMO level, while the Lowest Unoccupied Molecular Orbital (LUMO) level is less affected, results in a smaller electronic bandgap (Eg). mdpi.com A smaller bandgap means the polymer will absorb light at longer wavelengths (a red-shift in the absorption spectrum), a desirable property for applications in organic photovoltaics. mdpi.com

The following interactive table shows the effect of introducing electron-donating alkoxy groups on the electronic properties of analogous donor-acceptor conjugated polymers.

| Polymer Structure Feature | HOMO Level (eV) | LUMO Level (eV) | Optical Bandgap (Egopt) (eV) |

|---|---|---|---|

| Basic Backbone (No Alkoxy) | -5.30 | -3.30 | 2.00 |

| Backbone with Alkoxy Groups | -5.10 | -3.22 | 1.60 |

| Backbone with Alkylthienyl Groups | -4.90 | -3.20 | 1.62 |

Data compiled from analogous conjugated polymer systems to illustrate the electronic effect of electron-donating side chains. mdpi.com

Surface Chemistry and Self-Assembly Applications

The high reactivity of the acyl chloride functional group makes this compound a candidate for surface modification and the design of self-assembling systems.

By reacting with surfaces that possess nucleophilic groups, such as the hydroxyl (-OH) groups on silica, glass, or metal oxides, or amine (-NH₂) groups on functionalized substrates, this compound can form a covalently bonded monolayer. nih.gov This process attaches the 2,6-dipropoxybenzoyl moiety to the surface, fundamentally altering its properties. The outward-facing propoxy chains would create a more hydrophobic and non-polar surface. kobe-u.ac.jp This strategy can be used to control surface energy, wettability, and adhesion. For example, modifying a hydrophilic surface in this manner would render it water-repellent. kobe-u.ac.jp

Furthermore, the corresponding carboxylic acid, 2,6-dipropoxybenzoic acid (formed upon hydrolysis of the chloride), has an amphiphilic structure. It contains a polar, hydrophilic carboxylic acid head group and a non-polar, hydrophobic tail composed of the phenyl ring and propoxy chains. Such molecules are known to self-assemble at interfaces or in solution to form organized structures like micelles or monolayers. researchgate.net This behavior could be exploited to create patterned surfaces or to act as structure-directing agents in the synthesis of nanomaterials.

Computational and Theoretical Studies on 2,6 Dipropoxybenzoyl Chloride and Its Derivatives

Quantum Chemical Calculations for Molecular Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular orbitals, energy levels, and electron distribution.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and efficiency, making it suitable for studying molecules of moderate size like 2,6-dipropoxybenzoyl chloride. arxiv.orgnih.gov DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry, by finding the minimum energy state on the potential energy surface. nih.govresearchgate.net Functionals like B3LYP combined with basis sets such as 6-311G(d,p) are commonly used for this purpose. nih.govresearchgate.net

Once the optimized geometry is obtained, DFT can predict various spectroscopic properties. For instance, calculations of vibrational frequencies can aid in the interpretation of experimental infrared (IR) and Raman spectra. Furthermore, predictions of Nuclear Magnetic Resonance (NMR) chemical shifts can be correlated with experimental data to confirm the molecular structure. These theoretical calculations provide a powerful complement to experimental characterization. researchgate.net

| DFT Application | Description | Predicted Parameters |

| Geometry Optimization | Finds the lowest energy conformation of the molecule. | Bond lengths, bond angles, dihedral angles. |

| Frequency Calculation | Predicts vibrational modes of the molecule. | IR and Raman spectra. |

| Electronic Properties | Calculates the distribution and energy of electrons. | HOMO-LUMO gap, dipole moment, electrostatic potential. nih.govscispace.com |

| Spectroscopic Prediction | Simulates NMR spectra. | 1H and 13C chemical shifts. |

This table illustrates the common applications of Density Functional Theory in characterizing molecular properties.

The two propoxy groups in this compound introduce significant conformational flexibility. The rotation around the C-O and C-C single bonds of these side chains leads to numerous possible conformers, each with a different energy. Conformational analysis aims to identify the most stable (lowest energy) conformers and understand the energy barriers between them.

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum chemical calculations are excellent for single molecules, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, particularly their interactions with other molecules, such as solvents or biological macromolecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the system evolves. frontiersin.org

For this compound, MD simulations can model its behavior in different solvent environments, providing insights into its solubility and the arrangement of solvent molecules around it. In the context of its derivatives interacting with a biological target, MD simulations can reveal the stability of the ligand-receptor complex, showing how the ligand adjusts its conformation within the binding site and the nature of the intermolecular forces (e.g., hydrogen bonds, van der Waals forces) that maintain the interaction over time. frontiersin.orgmdpi.com

Molecular Docking and Ligand-Receptor Interactions (for biologically active derivatives)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govmdpi.com This method is crucial in drug discovery for screening virtual libraries of compounds and predicting their binding affinity to a specific biological target. nih.gov

For biologically active derivatives of this compound, docking studies can elucidate how they interact with the active site of a target protein. fip.org The docking algorithm samples numerous possible conformations of the ligand within the binding pocket and scores them based on the strength of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. mdpi.com The results can identify key amino acid residues involved in the binding and provide a structural basis for the molecule's biological activity, guiding the design of more potent and selective derivatives. nih.govnih.gov

| Interaction Type | Description | Example in Ligand-Receptor Binding |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. | The carbonyl oxygen of the benzoyl moiety acting as a hydrogen bond acceptor with an amino acid residue like serine or threonine. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. | The benzene (B151609) ring and propoxy chains fitting into a nonpolar pocket of the receptor. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The benzene ring of the ligand interacting with the aromatic ring of an amino acid like phenylalanine or tyrosine. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | General close-contact interactions between the ligand and the receptor surface. |

This table summarizes the primary intermolecular forces evaluated in molecular docking studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov The fundamental principle is that the structural properties of a molecule (e.g., its size, shape, and electronic properties) determine its activity.

To build a QSAR model for derivatives of this compound, a dataset of compounds with known biological activities is required. For each compound, a set of molecular descriptors (numerical values that encode its structural and physicochemical properties) is calculated. Statistical methods are then used to create an equation that correlates these descriptors with the observed activity. frontiersin.orgnih.gov A successful QSAR model can be used to predict the activity of new, unsynthesized derivatives, helping to prioritize which compounds to synthesize and test experimentally. mdpi.com

Studies on Chiral Recognition Mechanisms involving Dipropoxybenzoyl Moieties

Chiral recognition is the process by which a chiral selector molecule interacts differently with the two enantiomers of a chiral analyte. nih.gov This is the fundamental principle behind the separation of enantiomers in chromatography. Computational studies are invaluable for understanding the complex mechanisms of chiral recognition at the molecular level. researchgate.netnih.gov

If a derivative of this compound is chiral, or if the dipropoxybenzoyl moiety is part of a chiral selector, computational modeling can be used to study how it discriminates between enantiomers. By modeling the transient diastereomeric complexes formed between the selector and each enantiomer, researchers can analyze the differences in their interaction energies and geometries. The "three-point interaction model" is a classic concept where at least three simultaneous interactions are needed for chiral discrimination. researchgate.net Computational methods can identify these critical interactions, which may include hydrogen bonds, π-π stacking, steric repulsion, and dipole-dipole interactions, to explain why one enantiomer binds more strongly than the other. nih.gov

Exploration of Biological and Biomedical Applications of 2,6 Dipropoxybenzoyl Chloride Derivatives

Derivatives as Potential Bioactive Compounds

The inherent reactivity of the benzoyl chloride moiety in 2,6-dipropoxybenzoyl chloride allows for its facile derivatization, leading to a wide array of compounds with potential therapeutic value. These derivatives have been investigated for various biological activities, drawing parallels from structurally similar molecules.

While direct studies on the antioxidant properties of this compound derivatives are not extensively documented, the antioxidant potential of structurally related benzoyl derivatives, such as benzothiazoles, has been reported. researchgate.net These studies often employ assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging methods to evaluate antioxidant capacity. researchgate.net For instance, certain novel benzothiazole derivatives have demonstrated significant radical scavenging potential, with some compounds showing activity comparable to the standard antioxidant, ascorbic acid, at specific concentrations. researchgate.net

The antioxidant activity of such compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The substitution pattern on the aromatic ring can significantly influence this activity. It is hypothesized that the electron-donating nature of the dipropoxy groups in this compound derivatives could enhance their antioxidant potential, a concept that warrants further investigation.

| Compound/Standard | Assay | Concentration | Observed Activity | Reference |

| BTA-1 | DPPH | 60 µg/ml | Better than ascorbic acid at 40 µg/ml | |

| BTA-1, BTA-5 | DPPH | 80 µg/ml | Better than ascorbic acid at 60 µg/ml | |

| BTA-8 | DPPH | 100 µg/ml | Comparable to ascorbic acid at 80 µg/ml | |

| BTA-1, BTA-4, BTA-5, BTA-8, BTA-11, BTA-12 | ABTS | 60 µg/ml | Better than ascorbic acid at 40 µg/ml | |

| BTA-1, BTA-4, BTA-5, BTA-8, BTA-11, BTA-12 | ABTS | 80 µg/ml | Better than ascorbic acid at 60 µg/ml |

The structural framework of this compound derivatives makes them promising candidates for interacting with various biological targets, including receptors and enzymes.

Mincle Agonists: The macrophage-inducible C-type lectin (Mincle) receptor is a key player in the innate immune system. nih.gov Synthetic glycolipid Mincle agonists are being explored as vaccine adjuvants. nih.govmdpi.com While direct agonists based on the 2,6-dipropoxybenzoyl scaffold have not been reported, the synthesis of aryl trehalose diesters as Mincle agonists provides a template for potential derivatization. mdpi.com In these analogs, the aromatic acid component is crucial for activity. By synthesizing derivatives of 2,6-dipropoxybenzoic acid and coupling them with trehalose, it may be possible to generate novel Mincle agonists. The evaluation of such compounds would typically involve measuring cytokine production (e.g., IL-6) in human peripheral blood mononuclear cells (hPBMCs). mdpi.com

RORγt Modulators: The retinoic acid receptor-related orphan receptor gamma t (RORγt) is a nuclear receptor that plays a critical role in the differentiation of T helper 17 (Th17) cells, which are implicated in autoimmune diseases. nih.gov The development of RORγt inhibitors is therefore a significant therapeutic goal. nih.gov Research on lithocholic acid derivatives has shown that modifications to the core structure can lead to potent RORγt modulators. nih.gov The 2,6-dipropoxybenzoyl moiety could potentially be incorporated into novel scaffolds designed to interact with the RORγt ligand-binding domain.

PDEs Inhibitors: Phosphodiesterases (PDEs) are a family of enzymes that regulate intracellular levels of cyclic nucleotides, such as cAMP and cGMP. mdpi.com Inhibitors of PDEs have therapeutic applications in a variety of diseases, including respiratory and inflammatory disorders. mdpi.com The development of selective PDE inhibitors is an active area of research. For instance, derivatives of 2-phenyl-4-anilino-quinazoline have been identified as moderate cyclic GMP phosphodiesterase (cGMP-PDE) inhibitors. nih.gov The 2,6-dipropoxybenzoyl scaffold could be used to synthesize novel compounds with potential PDE inhibitory activity, which would then be evaluated for their potency and selectivity against different PDE isozymes.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For derivatives of this compound, SAR studies would involve systematically modifying different parts of the molecule and assessing the impact on a specific biological activity. For example, in the context of developing acetylcholinesterase (AChE) inhibitors from benzamide and picolinamide derivatives, it was found that the position of a dimethylamine side chain significantly influenced inhibitory activity and selectivity. nih.gov Similarly, for N-benzoyl-2-hydroxybenzamides with anti-protozoal activity, modifications to the imide linker were explored to understand its importance for biological function. nih.gov

For hypothetical this compound derivatives, SAR studies could explore:

Variation of the substituent attached to the carbonyl group: Replacing the chloride with different amines, alcohols, or other nucleophiles to generate amides, esters, etc., and evaluating how these changes affect activity.

Modification of the propoxy chains: Altering the length or branching of the alkoxy chains to probe the steric and electronic requirements of the binding pocket of a biological target.

Introduction of additional substituents on the phenyl ring: Adding other functional groups to the aromatic ring to modulate properties like lipophilicity, hydrogen bonding capacity, and electronic distribution.

| Structural Modification | Potential Impact on Activity | Rationale/Example |

| Varying the amide/ester substituent | Alteration of potency and selectivity | Different side chains can interact differently with the target's binding site. |

| Modifying the length of the alkoxy chains | Changes in lipophilicity and steric fit | Longer or shorter chains may better occupy hydrophobic pockets. |

| Adding substituents to the phenyl ring | Enhanced binding affinity and pharmacokinetic properties | Introduction of hydrogen bond donors/acceptors or electron-withdrawing/donating groups. |

Structure-Metabolism Relationship (SMR) Analysis for Derivative Stability

Understanding the metabolic fate of a drug candidate is essential for its development. Structure-metabolism relationship (SMR) analysis aims to identify metabolically labile sites within a molecule and guide the design of more stable analogs. For derivatives of this compound, potential metabolic pathways could include O-dealkylation of the propoxy groups, hydroxylation of the aromatic ring, and hydrolysis of the amide or ester linkage formed from the benzoyl chloride.

By identifying the primary sites of metabolism, medicinal chemists can make structural modifications to block or slow down these processes, thereby improving the metabolic stability and pharmacokinetic profile of the compounds. For instance, if O-depropylation is a major metabolic route, replacing the propoxy groups with less metabolically susceptible substituents could be explored.

Development of Prodrugs or Drug Delivery Systems

Prodrug strategies can be employed to overcome challenges such as poor solubility, low bioavailability, or off-target toxicity. A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical transformation in the body to release the active compound.

For derivatives of this compound that exhibit promising biological activity but have unfavorable physicochemical properties, a prodrug approach could be beneficial. For example, mutual prodrugs have been designed where two different drugs are linked together, often to be released at a specific site of action. nih.gov This strategy could be adapted for 2,6-dipropoxybenzoyl derivatives to enhance their therapeutic efficacy.

Furthermore, advanced drug delivery systems, such as liposomes or nanoparticles, could be utilized to improve the delivery and targeting of these derivatives to specific tissues or cells, thereby maximizing their therapeutic effect while minimizing potential side effects.

Industrial and Scalability Considerations in the Synthesis of 2,6 Dipropoxybenzoyl Chloride

Process Optimization for Large-Scale Production

The transition from laboratory-scale synthesis to large-scale industrial production of 2,6-dipropoxybenzoyl chloride requires a focus on process optimization to ensure safety, cost-effectiveness, and product quality. A primary route for the synthesis of benzoyl chlorides involves the reaction of the corresponding benzoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.comlibretexts.org Another viable pathway is the direct chlorination of the corresponding aldehyde.

Process optimization for the synthesis of this compound from 2,6-dipropoxybenzoic acid using a chlorinating agent like thionyl chloride would involve a systematic study of various reaction parameters. researchgate.net Key variables to optimize include reaction temperature, stoichiometry of reactants, reaction time, and the use of solvents. The goal is to maximize the yield and purity of the final product while minimizing reaction time and the formation of byproducts.

For instance, the reaction temperature is a critical parameter that influences the reaction rate and the formation of impurities. A higher temperature might accelerate the reaction but could also lead to the degradation of the product or the formation of undesirable side products. Therefore, identifying the optimal temperature range is crucial for a successful scale-up. Similarly, the stoichiometry of the chlorinating agent is another important factor. While a stoichiometric excess of the chlorinating agent can drive the reaction to completion, it can also lead to increased raw material costs and more complex downstream processing to remove the unreacted reagent.

The choice of solvent is also a key consideration in process optimization. An ideal solvent should be inert to the reactants and products, have a suitable boiling point for the reaction temperature, and allow for easy product isolation. In many industrial processes, the use of a solvent is minimized or eliminated to reduce costs and environmental impact, a concept central to green chemistry. unitopchemicals.com

Downstream processing, including distillation and purification, is another area for optimization. For large-scale production, continuous distillation may be preferred over batch distillation to improve efficiency and reduce operational costs. The purity of the final product is of utmost importance, especially if it is used as an intermediate in the synthesis of pharmaceuticals or other high-value chemicals.

A hypothetical data table illustrating the optimization of key reaction parameters for the synthesis of this compound is presented below. This data is representative of typical optimization studies for similar chemical transformations.

| Parameter | Range Studied | Optimal Condition | Effect on Yield/Purity |

| Temperature (°C) | 40 - 80 | 60 | Higher temperatures led to increased byproduct formation. |

| Molar Ratio (SOCl₂:Acid) | 1.1:1 - 2:1 | 1.2:1 | Higher ratios did not significantly increase yield but increased cost. |

| Reaction Time (hours) | 1 - 5 | 3 | Longer times showed no significant increase in conversion. |

| Solvent | Toluene (B28343), Dichloromethane, None | None (Neat) | Solvent-free conditions proved to be efficient and cost-effective. |

Catalyst Design for Efficient and Selective Synthesis

The use of catalysts can significantly enhance the efficiency and selectivity of the synthesis of this compound. In the context of converting carboxylic acids to acid chlorides, catalysts are often employed to accelerate the reaction rate and enable milder reaction conditions. For instance, a catalytic amount of N,N-dimethylformamide (DMF) is commonly used in conjunction with oxalyl chloride or thionyl chloride.

For the synthesis of structurally related compounds like 2,6-dichlorobenzoyl chloride, catalysts such as tetra-substituted ureas and tertiary amines have been shown to be effective in the chlorination of the corresponding aldehyde. These catalysts can suppress the formation of byproducts and lead to high yields and purity of the desired product. The catalyst can often be recovered and reused, which is an important consideration for industrial applications to minimize waste and cost.

The design of a suitable catalyst for the synthesis of this compound would focus on several key aspects:

Activity: The catalyst should exhibit high activity to ensure a fast reaction rate, thereby maximizing throughput.

Selectivity: The catalyst should be highly selective towards the formation of the desired product, minimizing the generation of impurities that would require costly separation processes.

Stability: The catalyst should be stable under the reaction conditions to ensure a long operational lifetime.

Recoverability and Reusability: For heterogeneous catalysts, easy separation from the reaction mixture is crucial. For homogeneous catalysts, methods for recovery and reuse should be developed to improve the process economics.

The following table provides a comparative overview of potential catalyst types for the synthesis of substituted benzoyl chlorides, which could be applicable to this compound.

| Catalyst Type | Example | Advantages | Potential Challenges |

| Tertiary Amines | Triethylamine, Pyridine (B92270) | Readily available, effective in accelerating reactions. | Can be difficult to separate from the product, potential for side reactions. |

| Substituted Ureas | Tetramethylurea | High efficiency and selectivity reported for similar compounds. | May require specific conditions for optimal performance. |

| Phase Transfer Catalysts | Quaternary Ammonium (B1175870) Salts | Useful in biphasic reaction systems, can enhance reaction rates. | May require an additional separation step. |

| Heterogeneous Catalysts | Functionalized Resins | Easy to separate and reuse, can lead to cleaner processes. | May have lower activity compared to homogeneous catalysts. |

Environmental and Economic Aspects of Production

The industrial production of specialty chemicals like this compound is subject to increasingly stringent environmental regulations and economic pressures. boazpartners.com A sustainable and economically viable manufacturing process must consider waste minimization, energy efficiency, and the use of greener raw materials. unitopchemicals.comtheenvironmentalblog.org

Environmental Considerations:

The environmental impact of the synthesis process is a major concern. wilcoprime.com The use of hazardous reagents like thionyl chloride requires careful handling and disposal procedures to prevent environmental contamination. The generation of byproducts, such as sulfur dioxide and hydrogen chloride in the case of thionyl chloride, necessitates the implementation of scrubbing systems to neutralize these acidic gases.

The principles of green chemistry offer a framework for designing more environmentally friendly chemical processes. distil.market This includes:

Waste Prevention: Optimizing reactions to maximize atom economy and minimize the formation of byproducts.

Safer Chemicals: Using less hazardous raw materials and producing products with reduced toxicity.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. theenvironmentalblog.org